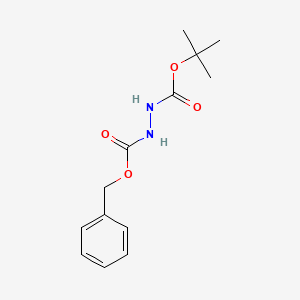

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLAJWMWLOZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461342 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-88-4 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, bearing the CAS number 57699-88-4 , is a versatile bifunctional molecule that has carved a significant niche in modern organic synthesis.[1] Its unique structural arrangement, featuring a hydrazine backbone differentially protected with a benzyl carbamate (Cbz) and a tert-butyl carbamate (Boc) group, makes it a highly valuable building block. This differential protection allows for the selective deprotection and subsequent functionalization of either nitrogen atom, providing a strategic advantage in the construction of complex nitrogen-containing molecules. This guide offers a comprehensive overview of its properties, synthesis, and key applications, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety information is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 57699-88-4 | |

| Molecular Formula | C13H18N2O4 | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 79-80°C | |

| Boiling Point | 378.9°C at 760 mmHg | |

| Purity | Typically ≥97% | [1] |

Safety Information

This compound is classified as harmful and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[2][3][4]

Synthesis of this compound

The synthesis of differentially protected hydrazines is a cornerstone of their utility. The following represents a common and logical synthetic approach.

Conceptual Workflow

The synthesis hinges on the sequential introduction of the two different carbamate protecting groups onto the hydrazine scaffold. The choice of starting material and the order of addition of the protecting groups are critical to achieving the desired product with good yield and purity. A plausible and efficient route starts with tert-butyl carbazate (Boc-hydrazine).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl carbazate (Boc-hydrazine)[5]

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Acylation: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at 0°C. The slow addition helps to control the exothermicity of the reaction and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine. This removes any unreacted acid chloride and the triethylamine hydrochloride salt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Rationale for Experimental Choices:

-

Differential Protection: The use of tert-butyl carbazate as the starting material ensures that one nitrogen of the hydrazine is pre-protected with the Boc group.[5]

-

Acylation Reaction: The reaction with benzyl chloroformate is a standard method for introducing the Cbz protecting group.

-

Base: A non-nucleophilic organic base like triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting hydrazine.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound stems from the orthogonal nature of the Boc and Cbz protecting groups. The Boc group is labile under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. This allows for the selective deprotection and subsequent elaboration of the hydrazine core, making it a valuable precursor for a variety of nitrogen-containing heterocycles and other complex molecules.[6]

Synthesis of Substituted Hydrazines

One of the primary applications is in the synthesis of 1,2-disubstituted hydrazines, which are important pharmacophores in many biologically active compounds.[7][8]

Caption: General scheme for the synthesis of 1-substituted hydrazines.

Precursor to Heterocyclic Compounds

Substituted hydrazines are key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrazoles, indazoles, and pyridazines, many of which exhibit significant pharmacological activity.[8][9] The ability to selectively functionalize the hydrazine nitrogens using this compound provides a powerful tool for the construction of diverse heterocyclic libraries for drug discovery.

Conclusion

This compound is a strategically important reagent in organic synthesis. Its key attributes, including its well-defined physicochemical properties and the orthogonal nature of its protecting groups, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will enable its effective application in the creation of novel and complex molecules with potential therapeutic applications.

References

- MSDS of 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxyl

- CAS 53370-84-6 | tert-Butyl 2-benzylhydrazine-1-carboxyl

- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)

- Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

- di-tert-butyl hydrazine-1,2-dicarboxyl

- Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i).

- Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate.

- The Reduction of Hydrazones with Diborane. Aston University. [Link]

- A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

- Properties and Uses of Substituted Hydrazones.

Sources

- 1. This compound [sobekbio.com]

- 2. capotchem.cn [capotchem.cn]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. researchgate.net [researchgate.net]

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate molecular weight

An In-depth Technical Guide to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key bifunctional reagent employed extensively in modern organic synthesis. With a molecular weight of 266.3 g/mol , this solid compound serves as a stable, differentially protected hydrazine precursor.[1] Its principal utility lies in the strategic introduction of a hydrazine moiety into complex molecules, particularly in the development of pharmaceutical and agrochemical agents. The orthogonal nature of its benzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups allows for selective deprotection and subsequent functionalization at either nitrogen atom, providing a level of synthetic flexibility that is critical in multi-step synthesis campaigns. This guide details the compound's physicochemical properties, outlines a robust synthetic protocol and analytical characterization workflow, discusses its strategic applications, and provides essential safety information.

Introduction: The Strategic Value of Orthogonal Protection

Hydrazine and its derivatives are fundamental building blocks for a vast array of heterocyclic compounds and are integral to the structure of numerous biologically active molecules. However, the high nucleophilicity and reactivity of the free hydrazine N-N bond necessitate the use of protecting groups during synthesis. This compound emerges as a superior tool in this context.

It is engineered with two distinct carbamate protecting groups:

-

N1-Benzylcarbamate (Cbz): This group is reliably cleaved under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). It is stable to both acidic and mild basic conditions.

-

N2-tert-Butylcarbamate (Boc): This group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) but is robust against hydrogenolysis and nucleophilic attack.

This differential reactivity, known as orthogonality, is the cornerstone of its synthetic value. It allows a chemist to unmask one nitrogen atom for a reaction while the other remains protected, enabling the stepwise and controlled construction of complex, unsymmetrically substituted hydrazine derivatives.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 266.3 g/mol | [1] |

| CAS Number | 57699-88-4 | [1] |

| Linear Formula | C₁₃H₁₈N₂O₄ | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 79-80 °C | [1] |

| Boiling Point | 378.9 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 4 °C, under inert atmosphere | [1] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (approx. 7.3 ppm), a singlet for the benzylic methylene (CH₂) protons (approx. 5.1 ppm), a sharp singlet for the nine equivalent protons of the tert-butyl group (approx. 1.4-1.5 ppm), and broad signals corresponding to the two N-H protons.

-

¹³C NMR: The carbon spectrum will display resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbons of the carbamate groups (typically in the 155-156 ppm region), the quaternary and methyl carbons of the tert-butyl group, and the benzylic CH₂ carbon.

-

Mass Spectrometry (MS): In electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak corresponding to its mass plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation analysis would likely show the characteristic loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands for the C=O stretching of the two carbamate groups (approx. 1700-1750 cm⁻¹) and N-H stretching vibrations (approx. 3200-3400 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the acylation of a suitable hydrazine precursor. A common and reliable method involves the reaction of tert-butyl carbazate with benzyl chloroformate. tert-Butyl carbazate itself is prepared from hydrazine and a Boc-group donor like Di-tert-butyl dicarbonate (Boc₂O).[3]

Diagram: General Synthesis Workflow

Caption: A two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from tert-butyl carbazate.

Materials:

-

tert-Butyl carbazate

-

Benzyl chloroformate (CbzCl)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve tert-butyl carbazate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.1 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material and driving the reaction to completion.

-

Acylation: Add benzyl chloroformate (1.05 eq) dropwise to the cold solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbazate is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic procedure. A multi-technique approach is standard practice.

Diagram: Analytical Confirmation Workflow

Caption: Selective deprotection pathways enabling directed synthesis.

This strategy is invaluable in drug discovery for synthesizing libraries of compounds where modifications are desired at specific positions. For example, one nitrogen could be part of a heterocyclic core while the other is appended with a side chain designed to interact with a biological target.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Classification: This compound is classified as harmful. [1]It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed (H302). [1]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4 °C. [1]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a sophisticated synthetic tool. Its value is derived from the clever combination of two orthogonal protecting groups on a simple hydrazine core. This design provides chemists with the control and flexibility needed to build molecular complexity in a predictable and stepwise manner, making it an indispensable reagent in the fields of medicinal chemistry and advanced organic synthesis.

References

- Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i).

- Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.

- Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes.

- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone.

- Supplementary Information for "A mild and efficient method for the synthesis of N-substituted hydrazines". The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, also known as N-Cbz-N'-Boc-hydrazine, is a key bifunctional linker and building block in modern organic synthesis. Its unique structure, featuring two distinct and orthogonally protected nitrogen atoms, offers chemists a versatile platform for the controlled and sequential introduction of hydrazine moieties into complex molecules. The presence of the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups allows for selective deprotection under different conditions, a critical feature in multistep synthetic routes. This guide provides a comprehensive overview of the structure, synthesis, properties, and key applications of this reagent, with a particular focus on its utility in the field of drug discovery and development.

Physicochemical and Structural Properties

This compound is a stable, solid compound at room temperature, making it a safer and more convenient alternative to gaseous or highly corrosive hydrazine derivatives.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57699-88-4 | [2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.3 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 79-80°C | [2] |

| Boiling Point | 378.9°C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 4°C | [2] |

The core of its utility lies in the differential stability of the Boc and Cbz protecting groups. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed via catalytic hydrogenolysis. This orthogonality is fundamental to its application in complex synthetic strategies, such as peptide and heterocyclic synthesis.[1]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves a two-step process starting from hydrazine monohydrate. This method provides a high-yielding and scalable route to the desired product.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl carbazate [3]

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve hydrazine monohydrate (1.0 eq) in isopropanol.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.9 eq) in isopropanol dropwise to the cooled hydrazine solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure. The resulting residue is tert-butyl carbazate, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of a slight excess of hydrazine ensures the complete consumption of the more expensive (Boc)₂O. The reaction is performed at 0°C to control the exothermicity and prevent the formation of the di-Boc protected hydrazine. Isopropanol is a suitable solvent that dissolves both reactants and is easily removed.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl carbazate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Causality Behind Experimental Choices: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is carried out at low temperatures to prevent side reactions and ensure selective N-acylation. An aprotic solvent is used to avoid any reaction with the electrophilic benzyl chloroformate.

Reaction Mechanism

The synthesis follows a classical nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of the N-acylation of tert-butyl carbazate with benzyl chloroformate.

In the second step, the more nucleophilic terminal amino group of tert-butyl carbazate attacks the electrophilic carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final product.

Spectroscopic Analysis

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 1.45 (s, 9H): Methyl protons of the tert-butyl group.

-

δ 6.5-7.5 (br s, 2H): NH protons, which may be broad and their chemical shift can vary depending on concentration and solvent.

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 155-157 (C=O): Carbonyl carbons of the Boc and Cbz groups.

-

δ 135-136 (Ar-C): Quaternary aromatic carbon of the benzyl group.

-

δ 128-129 (Ar-CH): Aromatic carbons of the benzyl group.

-

δ 81-82 (C(CH₃)₃): Quaternary carbon of the tert-butyl group.

-

δ 67-68 (-CH₂-): Methylene carbon of the benzyl group.

-

δ 28 (-CH₃): Methyl carbons of the tert-butyl group.

IR (KBr):

-

~3300 cm⁻¹: N-H stretching.

-

~1700-1750 cm⁻¹: C=O stretching of the carbamate groups.

-

~1500-1600 cm⁻¹: Aromatic C=C stretching.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the development of new therapeutic agents.

Synthesis of Heterocyclic Scaffolds

Hydrazine derivatives are fundamental precursors for a wide array of heterocyclic compounds that form the core of many pharmaceuticals.[1] This reagent provides a masked hydrazine moiety that can be revealed at a desired stage of the synthesis. For example, it can be used in the construction of pyrazole and triazole rings, which are prevalent in anti-inflammatory, anticancer, and antimicrobial drugs.[6]

Peptide Synthesis and Peptidomimetics

In peptide chemistry, protected hydrazides are valuable intermediates.[7] They can serve as precursors for peptide thioesters used in native chemical ligation or for the synthesis of pseudopeptides and peptidomimetics with enhanced stability and biological activity. The orthogonal protecting groups of this compound allow for the selective elongation of a peptide chain from either nitrogen atom.

As a Linker in Bioconjugation

The bifunctional nature of this molecule makes it suitable as a linker in bioconjugation chemistry. After coupling to a molecule of interest, the protecting groups can be sequentially removed to allow for the attachment of other functionalities, such as fluorescent dyes, affinity tags, or drug molecules.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important reagent in organic and medicinal chemistry. Its well-defined structure, featuring orthogonal Boc and Cbz protecting groups, provides a high degree of control in complex synthetic sequences. The reliable and scalable synthesis of this compound, coupled with its broad utility in the construction of diverse molecular architectures, ensures its continued relevance in the pursuit of novel therapeutics and other advanced materials. As the demand for more sophisticated and precisely engineered molecules grows, the application of such versatile building blocks will undoubtedly expand.

References

- Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry.

- Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482.

- Royal Society of Chemistry. Supporting Information for. Royal Society of Chemistry.

- Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Organic Chemistry Portal.

- Royal Society of Chemistry. Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin a. Royal Society of Chemistry.

- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

- ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate.

- ResearchGate. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. ResearchGate. Retrieved from [https://www.researchgate.net/publication/233967839_Aryl_Hydrazide_beyond_as_Surrogate_of_Aryl_Hydrazine_in_the_Fischer_Indolization_The_Synthesis_of_N-Cbz-indoles_N-Cbz-carbazoles_and_NN'-Bis-Cbz-pyrrolo23-f]indoles]([Link])

- Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Adv Exp Med Biol, 611, 211-2.

- Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.

- Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents.

- PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. PubChem.

- Didierjean, C., et al. (2008). Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o205.

- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.

- ResearchGate. Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C (sp3)–H Bonds with Dialkyl Azodicarboxylates. ResearchGate.

- Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7306.

- ResearchGate. Synthesis and Fluorescence study of Novel4-{4-[(2 Z)-2-(2-hydroxybenzyli dene) hydrazine] benzyl}-1, 3 oxazolid in-2-one. ResearchGate.

- University of Toyama. Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. University of Toyama.

- ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.

- Royal Society of Chemistry. Synthesis of compounds Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate1. Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 57699-88-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its molecular characteristics, spectral data, and a validated synthetic protocol.

Molecular and Physical Properties

This compound, with the CAS Number 57699-88-4, is a hydrazine derivative featuring both a benzyl and a tert-butyl protecting group. These groups impart specific reactivity and solubility characteristics, making it a versatile building block in organic synthesis. The compound typically presents as a solid at room temperature and requires storage at 4°C to maintain its stability.[1]

A summary of its core physical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 57699-88-4 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 266.3 g/mol | [1][2] |

| Melting Point | 79-80 °C | [1][2] |

| Boiling Point | 378.9 °C at 760 mmHg | [1][2] |

| Physical Form | Solid | [1][2] |

| Storage Temperature | 4 °C | [1][2] |

Solubility:

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl group, the tert-butyl group, the methylene protons of the benzyl group, and the N-H protons of the hydrazine moiety.

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.25-7.64 ppm.[4]

-

Methylene Protons (Benzyl Group): A singlet around δ 5.12 ppm.[4]

-

NH Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. For a related compound, a broad singlet was observed at δ 7.06 ppm.[4]

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.47 ppm.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbons: Resonances are expected in the range of δ 155-158 ppm.[4]

-

Aromatic Carbons (Benzyl Group): Signals are anticipated between δ 128-138 ppm.[4]

-

tert-Butyl Carbonyl Carbon: A signal around δ 81.7 ppm.[4]

-

Methylene Carbon (Benzyl Group): A peak at approximately δ 67.9 ppm.[4]

-

tert-Butyl Methyl Carbons: A resonance around δ 28.3 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.

-

N-H Stretch: A moderate to weak band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands between 2850-3100 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1690-1760 cm⁻¹, characteristic of the carbamate functional groups.[6][7][8]

-

C-N Stretch: An absorption in the fingerprint region, typically between 1000-1350 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The general strategy involves the protection of hydrazine, followed by benzylation.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route, which is a common strategy for preparing asymmetrically substituted hydrazines.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar hydrazine derivatives.[4]

Step 1: Synthesis of tert-Butyl carbazate

-

To a solution of hydrazine monohydrate (e.g., 100 mmol) in isopropanol, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, e.g., 45.8 mmol) in isopropanol dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Remove the solvent in vacuo. Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and remove the DCM in vacuo to obtain tert-butyl carbazate as a white solid, which can often be used without further purification.

Step 2: Synthesis of tert-Butyl 2-benzylidenehydrazine-1-carboxylate

-

Dissolve the tert-butyl carbazate from the previous step (e.g., 15.1 mmol) in dry diethyl ether (Et₂O).

-

Add freshly distilled benzaldehyde (e.g., 19.6 mmol) to the solution.

-

Stir the reaction mixture at room temperature for approximately 22 hours.

-

Collect the resulting white precipitate by filtration, wash with Et₂O, and dry under vacuum to yield the hydrazone.

Step 3: Synthesis of this compound

-

To a solution of the hydrazone (e.g., 11.7 mmol) in dry methanol, add a catalytic amount of 5-10 mol% Palladium on carbon (Pd/C).

-

Equip the flask with a hydrogen-filled balloon and stir the reaction mixture for 2 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent in vacuo to obtain the crude product.

Purification and Characterization Workflow

The final product is typically purified by column chromatography on silica gel.

Caption: Purification and characterization workflow for the final product.

Purification Details:

-

Chromatography: Flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is a common method for purification.

-

Monitoring: The progress of the purification can be monitored by thin-layer chromatography (TLC).

-

Final Product: After combining the pure fractions and evaporating the solvent, the product is typically obtained as a white solid.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation in a laboratory setting. This comprehensive technical overview serves as a foundational resource for scientists and researchers, facilitating its effective utilization in the development of new chemical entities.

References

- The Royal Society of Chemistry.

- Govindan, M. & Moore, J. A. Synthesis of Substituted 1,2,3,4-Tetrahydro-1,4-epoxynaphthalenes. J. Org. Chem. 1983, 48 (19), 3365–3367.

- Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 1978, 43 (14), 2923–2925.

- Princeton University, Macmillan Group.

- Govindan, M.; Moore, J. A. Synthesis of Substituted 1,2,3,4-Tetrahydro-1,4-epoxynaphthalenes. J. Org. Chem. 1983, 48 (19), 3365–3367.

- Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 1978, 43 (14), 2923–2925.

- Princeton University, Macmillan Group.

- University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

- Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- The Royal Society of Chemistry.

- Google Patents.

- ResearchGate. Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl)

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- YouTube. How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. [Link]

- MilliporeSigma. Solvent Miscibility Table. [Link]

- PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)

Sources

- 1. This compound | 57699-88-4 [sigmaaldrich.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. csustan.edu [csustan.edu]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Abstract: 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate is a pivotal reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure features a hydrazine core differentially protected by two carbamate groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. This orthogonal arrangement allows for the selective, stepwise deprotection and functionalization of the hydrazine nitrogens, making it an invaluable building block for creating complex nitrogen-containing molecules, such as aza-peptides and substituted heterocycles. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic strategy, and core applications, complete with detailed experimental protocols.

Nomenclature and Physicochemical Properties

The precise and unambiguous identification of a chemical entity is foundational to scientific communication and reproducibility. This section details the formal nomenclature and key physical and chemical identifiers for this compound.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: Benzyl N-[(tert-butoxy)carbonylamino]carbamate

-

Common Name: this compound

-

Common Synonyms: Hydrazine, N-Boc, N'-Cbz protected; Cbz-NH-NH-Boc[3]

Structural Information

The molecule consists of a central hydrazine (N-N) bond. One nitrogen atom is acylated with a benzyloxycarbonyl group (Cbz), and the other is acylated with a tert-butoxycarbonyl group (Boc).

Physicochemical Data

Quantitative data for the compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][4] |

| Molecular Weight | 266.29 g/mol | [1][4] |

| CAS Number | 57699-88-4 | [1][2][3][4][5] |

| MDL Number | MFCD09752862 | [1][3][4] |

| InChI Key | SBXLAJWMWLOZET-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1 | [1] |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | (General) |

The Core Utility: A Differentially Protected Hydrazine Linker

The primary value of this compound lies in the orthogonality of its two protecting groups. The Boc and Cbz groups exhibit distinct labilities, allowing one to be removed under conditions that leave the other intact. This is a cornerstone strategy in multi-step synthesis.[6]

-

The Boc Group: Is famously sensitive to acid. It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent) to release the free amine, carbon dioxide, and isobutylene.[7][8][9] It is stable to basic conditions and hydrogenolysis.[10]

-

The Cbz Group: Is characteristically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[11][12] This process is clean, yielding the free amine, toluene, and carbon dioxide. While it can be cleaved by strong acids, it is generally stable to the mild acidic conditions used for Boc removal.[11][13]

This differential reactivity enables chemists to expose one nitrogen of the hydrazine moiety for a reaction, perform the desired transformation, and then deprotect the second nitrogen for a subsequent, different reaction.

Synthesis and Purification

The synthesis of this reagent is a logical, two-step process starting from hydrazine. The key is the sequential introduction of the two different carbamate protecting groups.

Synthetic Strategy Overview

The most common and field-proven approach involves a two-step sequence:

-

Monoprotection of Hydrazine: Reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl carbazate (Boc-NH-NH₂). This is a well-established procedure.[14]

-

Second Protection: Reaction of the resulting tert-butyl carbazate with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final product.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of tert-Butyl Carbazate (Boc-NH-NH₂)

-

Rationale: This step selectively installs the Boc group on one nitrogen of hydrazine. The reaction is performed at 0°C to control the exothermicity and prevent the formation of the di-protected byproduct. Isopropanol is a suitable solvent that facilitates both reaction and work-up.[15]

-

Reagents & Materials:

-

Hydrazine hydrate (~64% solution)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Isopropanol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.1 equivalents) in isopropanol.

-

Cool the solution to 0°C in an ice-water bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of isopropanol.

-

Add the Boc₂O solution dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane, wash with brine, and dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield tert-butyl carbazate, typically as a white solid which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: This step introduces the Cbz group onto the remaining free -NH₂ of tert-butyl carbazate. The Schotten-Baumann conditions (aqueous base) are ideal for this acylation, as the base neutralizes the HCl byproduct, driving the reaction to completion.[16]

-

Reagents & Materials:

-

tert-Butyl carbazate (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water mixture

-

1M HCl (for work-up)

-

-

Procedure:

-

Dissolve tert-butyl carbazate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).

-

Add sodium carbonate (2.0 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C.[16]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

-

Applications in Synthetic Chemistry

The orthogonal nature of this reagent makes it a versatile tool for constructing molecules where a hydrazine linker is required.

Synthesis of Aza-Peptides and Peptidomimetics

Aza-peptides, where an α-carbon is replaced by a nitrogen atom, are of significant interest in drug discovery as they can exhibit enhanced proteolytic stability and altered conformations.[17][18] Cbz-NH-NH-Boc is an ideal starting point for synthesizing aza-amino acid residues.

-

Workflow Example:

-

Cbz Removal: Selectively deprotect the Cbz group via hydrogenolysis.[11]

-

Peptide Coupling: Couple the exposed N-terminus (H₂N-NH-Boc) with an activated amino acid.

-

Boc Removal: Remove the Boc group under acidic conditions to expose the other nitrogen.[7]

-

Chain Elongation: Couple the newly exposed N-terminus with the next amino acid in the sequence.

-

Protocol Example: Selective Cbz-Group Deprotection via Hydrogenolysis

This protocol demonstrates the selective removal of the Cbz group, leaving the Boc group intact.

-

Rationale: Catalytic hydrogenolysis is a mild and highly selective method for cleaving benzyl-based protecting groups (like Cbz) without affecting acid-labile groups (like Boc).[6] Palladium on carbon (Pd/C) is the most common and effective catalyst.[19]

-

Reagents & Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas (balloon or Parr shaker)

-

Celite®

-

-

Procedure:

-

Dissolve the substrate (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst (5-10 mol %) under an inert atmosphere (e.g., N₂ or Ar). Caution: Pd/C can be pyrophoric.

-

Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale).

-

Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

-

Once complete, carefully purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing the pad with methanol.[16]

-

Concentrate the filtrate under reduced pressure to yield tert-butyl carbazate (Boc-NH-NH₂). The byproducts (toluene and CO₂) are volatile and removed during concentration.[16]

-

Safety and Handling

-

General Precautions: Handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reactivity: Hydrazine derivatives can be toxic. Avoid inhalation, ingestion, and skin contact. Benzyl chloroformate is a lachrymator and corrosive; it should be handled with extreme care.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for advanced organic synthesis. Its value is derived directly from the orthogonal stability of the Cbz and Boc protecting groups, which provides chemists with precise control over the sequential functionalization of a hydrazine core. This capability is critical for the rational design and synthesis of complex pharmaceuticals and peptidomimetics, solidifying its role as an essential reagent in the modern synthetic chemist's toolkit.

References

- SHANGHAI ZZBIO CO., LTD. (n.d.). 1-Benzyl2-(tert-butyl)hydrazine-1,2-dicarboxylate CAS NO.57699-88-4.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Gilon, C., et al. (2009). Synthesis of N′-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. The Hebrew University of Jerusalem. [Link]

- ResearchGate. (n.d.). Synthesis of N′-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides.

- Zhu, J., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH. [Link]

- Song, G. Q., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

- Google Patents. (n.d.). CN102911084A - Preparation method of tert-butyl carbazate.

- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.

- Movassaghi, M., & Payette, J. N. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from Technical Disclosure Commons. [Link]

- Dembinski, R., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]

- Carpino, L. A., et al. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

- PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.

- Greenberg, M. M., & Barvian, M. R. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. [Link]

- Google Patents. (n.d.). AU2014320410A1 - A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.

- Kumar, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?.

- The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- ResearchGate. (n.d.). Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i).

- Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

- Aston University. (n.d.). Aston Publications Explorer.

- Didierjean, C., et al. (2006). Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate. Acta Crystallographica Section E, 62(Pt 3), o887–o889. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

Sources

- 1. 57699-88-4 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. 1-Benzyl2-(tert-butyl)hydrazine-1,2-dicarboxylate, CasNo.57699-88-4 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 3. 57699-88-4 Cas No. | Hydrazine, N-BOC, N'-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 4. CAS 57699-88-4 | 4756-1-Z0 | MDL MFCD09752862 | Hydrazine, N-Boc, N'-Cbz protected | SynQuest Laboratories [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tdcommons.org [tdcommons.org]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. cris.huji.ac.il [cris.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, a key building block in organic synthesis, plays a pivotal role in the development of novel pharmaceutical agents and complex molecules. Its unique structure, featuring a benzyl ester, a tert-butyl carbamate (Boc), and a hydrazine dicarboxylate core, offers versatile reactivity. However, these same functional groups also present inherent stability challenges. Ensuring the chemical integrity of this reagent through appropriate storage and handling is paramount to achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, including potential degradation pathways, recommended storage conditions, and analytical methods for assessing its purity and stability.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 57699-88-4 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 79-80°C | [1] |

| Boiling Point | 378.9°C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, and light. The presence of three distinct functional groups dictates its degradation profile.

Hydrolytic Stability

The ester and carbamate linkages are susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the tert-butyl carbamate (Boc) group is labile and can be cleaved to yield tert-butanol and carbon dioxide, exposing the hydrazine nitrogen. The benzyl ester is also susceptible to acid-catalyzed hydrolysis, though generally requires harsher conditions than Boc-deprotection.[3]

-

Base-Catalyzed Hydrolysis: Strong bases can promote the hydrolysis of the benzyl ester to benzyl alcohol and the corresponding carboxylic acid. The carbamate group is generally more stable to basic conditions than the ester.

Thermal Stability

Elevated temperatures can induce the decomposition of the tert-butyl carbamate group. Thermal decomposition of t-alkyl carbamates is known to proceed via elimination, yielding isobutylene, carbon dioxide, and the corresponding amine.[1][4] While the melting point is around 79-80°C, prolonged exposure to temperatures approaching this can lead to gradual degradation.

Photostability

Potential Degradation Pathway

Based on the known reactivity of its functional groups, a primary degradation pathway for this compound under forced degradation conditions (e.g., strong acid and heat) can be proposed.

Caption: Proposed primary degradation pathways.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

-

Short-term and Long-term: The compound should be stored in a tightly sealed container in a refrigerator at 4°C.[1] Some suppliers recommend storage at 2-8°C.[6]

-

Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential oxidative degradation, although specific data on its oxidative stability is limited.

-

Container: Use a well-sealed, opaque container to protect from moisture and light.

Handling Procedures

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Prevent fire caused by electrostatic discharge.[5]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate: An In-Depth Technical Guide for the Research Scientist

For the discerning researcher, drug development professional, and synthetic chemist, the utility of a reagent is intrinsically linked to a comprehensive understanding of its safe and effective implementation. 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, a versatile building block in modern organic synthesis, is no exception. This guide provides an in-depth technical overview of its safety, handling, and toxicological profile, moving beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and a framework for self-validating laboratory protocols.

Compound Profile and Strategic Utility

This compound is an asymmetrically protected hydrazine derivative. The strategic placement of two distinct and orthogonally labile protecting groups—the benzyl (Bn) group, removable by hydrogenolysis, and the tert-butoxycarbonyl (Boc) group, which is acid-labile—is central to its synthetic value.[1] This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either nitrogen atom, making it a powerful tool in the construction of complex nitrogen-containing molecules, including those of pharmaceutical interest.[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [3] |

| Molecular Weight | 266.29 g/mol | [3] |

| Appearance | Solid | --- |

| Melting Point | 79-80°C | --- |

| Boiling Point | 378.9°C at 760 mmHg | --- |

| CAS Number | 57699-88-4 | [3] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

While specific toxicological data for this compound is limited, the primary concern stems from its hydrazine moiety. Hydrazine and its derivatives are known to be toxic.[4]

Toxicological Profile: A Mechanistic Perspective

The toxicity of many hydrazine compounds is linked to their interference with pyridoxine (vitamin B6) metabolism.[5] Hydrazines can react with pyridoxal phosphate, an active form of vitamin B6, leading to its inactivation. This can disrupt the function of numerous enzymes that rely on pyridoxal phosphate as a cofactor, most notably in the central nervous system, which can lead to seizures.[5]

Upon metabolic cleavage, this compound could potentially release benzyl alcohol and tert-butanol. Benzyl alcohol has a low order of acute toxicity but can cause neurotoxicity at high doses.[6][7]

Given the protected nature of the hydrazine nitrogens in the title compound, its acute toxicity is likely attenuated compared to hydrazine hydrate. The bulky protecting groups may hinder its ability to interact with biological targets. However, in the absence of specific data, it should be handled with the same level of caution as other potentially toxic research chemicals.

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to be self-validating, incorporating engineering controls, personal protective equipment (PPE), and procedural steps to minimize exposure.

General Handling and Storage

Caption: Core principles for the safe storage and handling of this compound.

Representative Synthetic Protocol (Adapted from Similar Syntheses)

This protocol is for the synthesis of an asymmetrically protected hydrazine and should be adapted and optimized by the end-user.

Step 1: Boc Protection of Hydrazine

-

In a well-ventilated fume hood, dissolve tert-butyl carbazate in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a base (e.g., triethylamine).

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with a mild acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quenching and Disposal of Residual Reagent

Unreacted hydrazine derivatives should be quenched before disposal.

Step 1: Quenching Procedure

-

In the fume hood, cool the reaction mixture containing the residual hydrazine derivative in an ice bath.

-

Slowly add an excess of a quenching agent, such as acetone, to form the corresponding hydrazone.

-

Alternatively, a dilute solution of an oxidizing agent like sodium hypochlorite can be used with extreme caution, as the reaction can be exothermic.

-

Stir the mixture for at least one hour to ensure complete reaction.

Step 2: Disposal

-

The quenched reaction mixture and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Caption: Workflow for the safe quenching and disposal of residual this compound.

Reactivity and Stability

This compound is expected to be stable under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong acids. Contact with strong acids will likely lead to the cleavage of the Boc group.

The thermal decomposition of this molecule has not been extensively studied. However, thermal decomposition of other hydrazine derivatives can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8] In the event of a fire, use a dry chemical, carbon dioxide, or foam extinguisher.

Environmental Fate

The environmental fate of this compound has not been specifically reported. However, hydrazine and its simple alkyl derivatives are known to degrade rapidly in the environment through oxidation and biodegradation.[9] The presence of the benzyl and tert-butyl groups may alter the rate and pathways of degradation. It is expected to have low to moderate mobility in soil. Due to its potential toxicity, release into the environment should be avoided.

Emergency Procedures

Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable synthetic intermediate whose safe handling is predicated on a thorough understanding of its potential hazards, which are primarily associated with its hydrazine core. By implementing the engineering controls, personal protective equipment, and procedural best practices outlined in this guide, researchers can confidently and safely utilize this reagent to advance their scientific endeavors. A commitment to a strong safety culture, including the regular review of safety protocols and a comprehensive understanding of the underlying chemical principles, is the cornerstone of a successful and safe research environment.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service. [Link]

- Beilstein Journal of Organic Chemistry. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

- Kauffmann, T., & Kosel, C. (1964). Oxidative Reactions of Hydrazines. II. Isophthalimides. New Protective Groups on Nitrogen. Journal of the American Chemical Society, 86(8), 1596–1601. [Link]

- MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, this compound.

- National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 343, 1-158. [Link]

- Organic Syntheses. (1966). Carbazic acid, tert-butyl ester. [Link]

- PrepChem. (n.d.). Synthesis of 1-t-Butyl-2-Dimethoxyphosphoryl Hydrazine.

- ResearchGate. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

- StatPearls. (2023). Hydrazine Toxicology. [Link]

- U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

- Verma, G., & Marella, A. (2013). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 5(2), 90–96. [Link]

Sources

- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazine Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Solubility of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate (CAS: 57699-88-4), a key intermediate in pharmaceutical synthesis.[1][2] Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed protocols for empirical determination, and insights into the practical application of this knowledge.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

This compound, also known as N-Boc-N'-Cbz-hydrazine, is a solid at room temperature. Its utility as a synthetic building block is critically dependent on its behavior in various organic solvents. Solubility dictates not only the efficiency of a chemical reaction—influencing reaction rates, equilibrium, and catalyst performance—but also the feasibility of downstream processes such as purification, crystallization, and formulation. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for robust and scalable process development.

The molecular structure, featuring both a polar carbamate functionality and non-polar benzyl and tert-butyl groups, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a preliminary framework for prediction: solubility is favored in solvents with similar polarity.[3] However, factors such as hydrogen bonding capacity, molecular size, and the crystalline structure of the solid solute introduce complexities that necessitate empirical validation.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). This is influenced by the enthalpy of solution (the energy required to break the solute-solute and solvent-solvent interactions and form solute-solvent interactions) and the entropy of solution (the increase in randomness).

For this compound, the key structural features influencing its solubility are:

-

Two Carbamate Groups: These introduce polarity and the potential for hydrogen bond acceptance.

-

N-H Moiety: This provides a site for hydrogen bond donation.

-

Benzyl Group: A large, non-polar aromatic group that will favor interaction with non-polar or moderately polar solvents.

-

tert-Butyl Group: A bulky, non-polar aliphatic group that contributes to steric hindrance and non-polar character.

Based on these features, we can anticipate moderate to good solubility in moderately polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Solubility in highly polar protic solvents like water is expected to be low due to the significant non-polar character of the molecule.[4] Conversely, solubility in purely non-polar aliphatic solvents may also be limited due to the energy penalty of disrupting the polar interactions within the solute's crystal lattice.

Quantitative Solubility Data: An Empirical Approach

While comprehensive solubility data for this compound is not extensively published, the following table represents a target for experimental determination using the protocols outlined in this guide. The qualitative descriptors are based on typical observations for structurally similar compounds.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) | Qualitative Description |

| Dichloromethane (DCM) | Halogenated | > 10 | Very Soluble |

| Tetrahydrofuran (THF) | Ether | > 10 | Very Soluble |

| Ethyl Acetate (EtOAc) | Ester | 5 - 10 | Freely Soluble |

| Acetone | Ketone | 5 - 10 | Freely Soluble |

| Acetonitrile (MeCN) | Nitrile | 1 - 5 | Soluble |

| Methanol (MeOH) | Polar Protic | 1 - 5 | Soluble |

| Ethanol (EtOH) | Polar Protic | 1 - 5 | Soluble |

| Isopropanol (IPA) | Polar Protic | 0.1 - 1 | Sparingly Soluble |

| Toluene | Aromatic Hydrocarbon | 0.1 - 1 | Sparingly Soluble |

| Hexanes | Non-polar Aliphatic | < 0.1 | Slightly Soluble / Insoluble |

| Water | Polar Protic | < 0.01 | Insoluble |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound. The choice of method depends on the required accuracy and throughput.

Protocol 1: Qualitative Visual Assessment

This rapid method is suitable for initial screening and establishing a general solubility profile.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add the selected solvent in 0.25 mL increments.

-